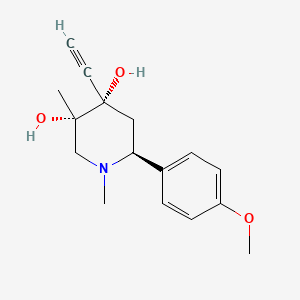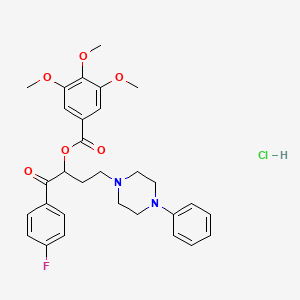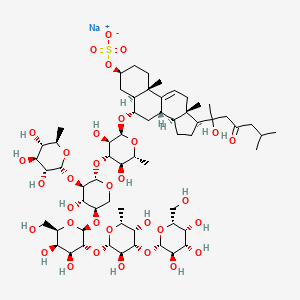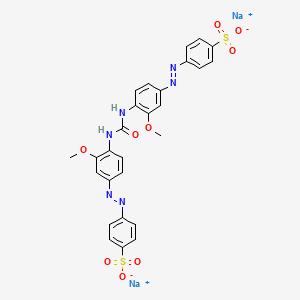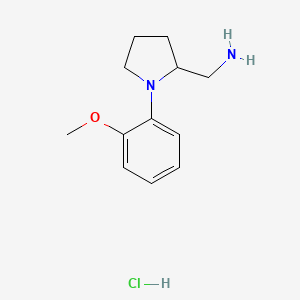
(+-)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride is a chemical compound with a complex structure that includes a methoxyphenyl group and a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride typically involves the reaction of 2-methoxyphenylacetonitrile with pyrrolidine under specific conditions. The reaction is often carried out in the presence of a reducing agent such as lithium aluminum hydride (LiAlH4) to facilitate the reduction of the nitrile group to an amine. The resulting amine is then treated with hydrochloric acid to form the monohydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
(±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
(±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various physiological processes. The exact pathways involved depend on the specific receptors and systems being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methoxyphenyl)piperazine hydrochloride
- Pyrrolopyrazine derivatives
- Pyrrolone and pyrrolidinone derivatives
Uniqueness
(±)-1-(2-Methoxyphenyl)-2-pyrrolidinemethanamine monohydrochloride is unique due to its specific structural features, such as the combination of a methoxyphenyl group and a pyrrolidine ring. This combination imparts distinct chemical properties and biological activities that differentiate it from other similar compounds.
Propiedades
Número CAS |
142469-63-4 |
|---|---|
Fórmula molecular |
C12H19ClN2O |
Peso molecular |
242.74 g/mol |
Nombre IUPAC |
[1-(2-methoxyphenyl)pyrrolidin-2-yl]methanamine;hydrochloride |
InChI |
InChI=1S/C12H18N2O.ClH/c1-15-12-7-3-2-6-11(12)14-8-4-5-10(14)9-13;/h2-3,6-7,10H,4-5,8-9,13H2,1H3;1H |
Clave InChI |
XWSOJYUIXYEIKJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1N2CCCC2CN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


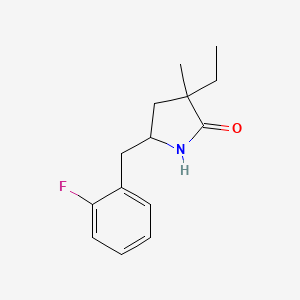
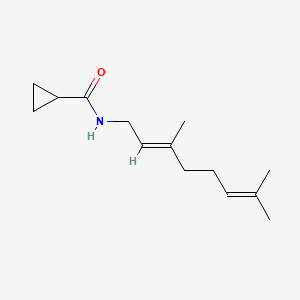
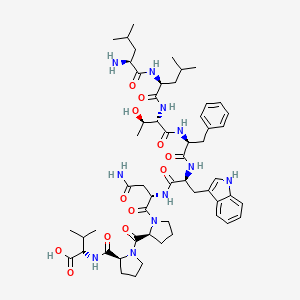
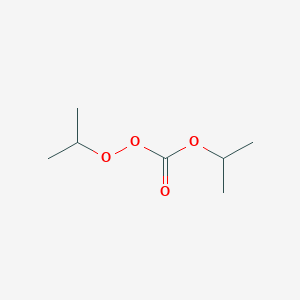
![1,3-Naphthalenedisulfonic acid, 7-[[4-[[4-[[4-(benzoylamino)benzoyl]amino]-2-methylphenyl]azo]-2-methylphenyl]azo]-](/img/structure/B12777792.png)

